Comparative Glycemic Efficacy at Lower Dose Multiples vs. Pioglitazone in Diet-Induced Obese Rats
In a head-to-head study in male diet-induced obese (DIO) rats, balaglitazone at 10 mg/kg/day achieved glucose-lowering effects equivalent to pioglitazone at 30 mg/kg/day, demonstrating a 3-fold lower dose requirement for comparable efficacy [1]. Both compounds lowered baseline glucose and insulin levels during oral glucose tolerance testing, confirming equipotent glycemic control [1].
| Evidence Dimension | Equipotent glucose-lowering dose |
|---|---|
| Target Compound Data | Balaglitazone 10 mg/kg/day |
| Comparator Or Baseline | Pioglitazone 30 mg/kg/day |
| Quantified Difference | 3-fold lower dose for balaglitazone |
| Conditions | 42-day oral treatment in male diet-induced obese (DIO) rats; glucose homeostasis assessed by oral glucose tolerance test (OGTT) |
Why This Matters
This dose-response relationship indicates that balaglitazone achieves equivalent glycemic control at a fraction of the dose required for pioglitazone, a key consideration for in vivo study design and cost-effective procurement.
- [1] Henriksen K, Byrjalsen I, Qvist P, Beck-Nielsen H, Hansen G, Riis BJ, et al. A comparison of glycemic control, water retention, and musculoskeletal effects of balaglitazone and pioglitazone in diet-induced obese rats. Eur J Pharmacol. 2009;616(1-3):340-5. doi:10.1016/j.ejphar.2009.06.051. View Source
